![molecular formula C12H11Cl2NO B3162675 [2-(3-Chlorophenoxy)phenyl]amine hydrochloride CAS No. 879662-08-5](/img/structure/B3162675.png)
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride
Overview
Description
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride, commonly known as 2,4-dichlorophenylamine (2,4-DCA), is a chemical compound that has been widely used in various industries. It is primarily used as an intermediate in the production of dyes, pesticides, and pharmaceuticals. In recent years, there has been increasing interest in the scientific research applications of 2,4-DCA due to its potential as a therapeutic agent.
Scientific Research Applications
- Researchers have explored the antibacterial potential of [2-(3-Chlorophenoxy)phenyl]amine hydrochloride. Its halogen substituents, such as chlorine, contribute to strong inhibitory action against bacterial growth .
- [2-(3-Chlorophenoxy)phenyl]amine hydrochloride is used as a reference standard in pharmaceutical testing. Its high quality ensures accurate results in drug development and quality control .
Antibacterial Agents
Pharmaceutical Testing
properties
IUPAC Name |
2-(3-chlorophenoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14;/h1-8H,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRZNHDLIWKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chlorophenoxy)phenyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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